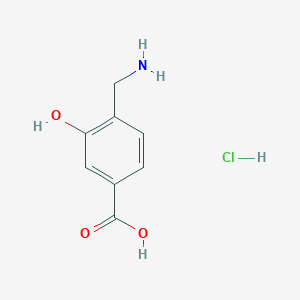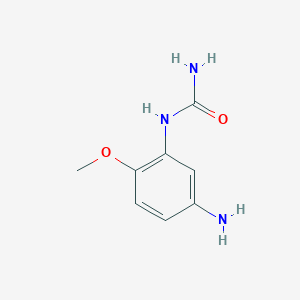![molecular formula C25H27N3O6S B2445600 1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone CAS No. 1226449-06-4](/img/structure/B2445600.png)
1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a benzo[d][1,3]dioxole, oxadiazole, piperidine, and a phenyl group with an isopropylsulfonyl substituent . These groups are common in many pharmaceuticals and could suggest a potential biological activity.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzo[d][1,3]dioxole is a fused ring system, and the piperidine is a six-membered ring with one nitrogen atom .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the oxadiazole could potentially undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of functional groups. For example, the presence of the benzo[d][1,3]dioxole could potentially increase the compound’s lipophilicity, which could affect its absorption and distribution in the body .Scientific Research Applications
Synthesis and Biological Activities
Antibacterial Study : Compounds with 1,3,4-oxadiazole bearing structures, including those incorporating piperidine and phenylsulfonyl moieties, have been synthesized and demonstrated moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria. This highlights their potential in developing new antibacterial agents (Khalid et al., 2016).
Butyrylcholinesterase Inhibition : A series of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides were synthesized and evaluated for their inhibitory activity against butyrylcholinesterase (BChE), an enzyme related to Alzheimer's disease. Molecular docking studies provided insights into ligand-BChE binding affinity, suggesting these compounds' potential for therapeutic applications (Khalid et al., 2016).
Chemical Characterization and Theoretical Studies
- Structural and Theoretical Analysis : The synthesis and structural characterization of compounds incorporating the benzo[d][1,3]dioxol moiety and piperidine have been reported, with single-crystal X-ray diffraction confirming their structures. Theoretical calculations, including density functional theory (DFT), provided insights into their electronic structures and potential reactive sites (Karthik et al., 2021).
Herbicidal and Fungicidal Activities
Herbicidal Activity : Aryl-formyl piperidinone derivatives have shown significant herbicidal activity, particularly against 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors. This suggests their utility in agricultural applications for weed control (Fu et al., 2021).
Fungicidal Activity : Novel indole-based 1,3,4-oxadiazoles have been synthesized and shown potential as fungicides, indicating their applicability in combating fungal infections in agriculture (Nagarapu & Pingili, 2014).
Future Directions
properties
IUPAC Name |
1-[3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-2-(4-propan-2-ylsulfonylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O6S/c1-16(2)35(30,31)20-8-5-17(6-9-20)12-23(29)28-11-3-4-19(14-28)25-27-26-24(34-25)18-7-10-21-22(13-18)33-15-32-21/h5-10,13,16,19H,3-4,11-12,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWIYLXKFHATQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCCC(C2)C3=NN=C(O3)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2445517.png)
![Tert-butyl 2-[[(E)-4-(dimethylamino)but-2-enoyl]-[(1-methylimidazol-2-yl)methyl]amino]-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2445518.png)
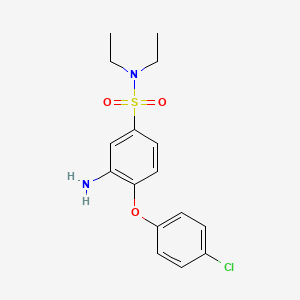
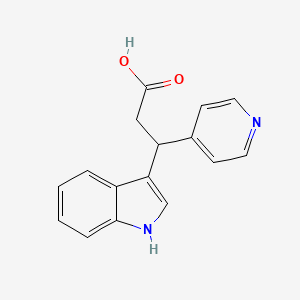
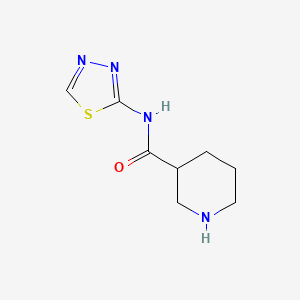
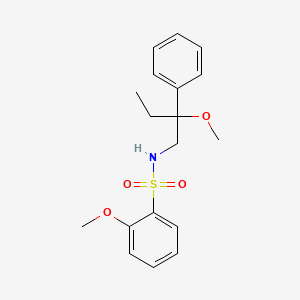

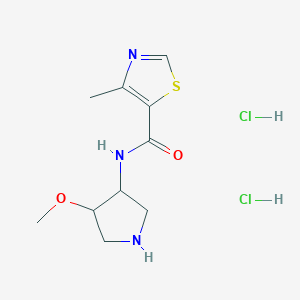
![2-(1,3-Dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)ethyl 2,4-dichlorobenzoate](/img/structure/B2445529.png)
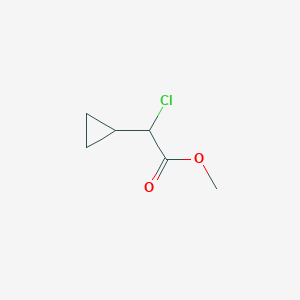
![(Z)-2-([1,1'-biphenyl]-4-ylmethylene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one](/img/structure/B2445534.png)
